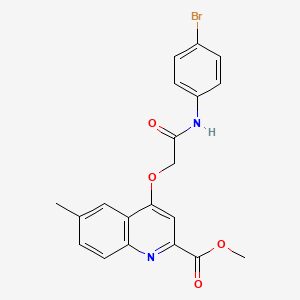
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound that likely belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which consists of a benzene ring fused to a piperidine, and has four hydrogen atoms at positions 1, 2, 3, and 4 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroquinolines can generally be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .科学的研究の応用
Synthesis and Reactivity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is closely related to tetrahydroquinoline derivatives, which are pivotal in organic synthesis for constructing complex molecules due to their reactivity and functional group compatibility. Smith et al. (2010) demonstrated lateral lithiation of related compounds, paving the way for the synthesis of tetrahydroisoquinolines, which are crucial intermediates in the synthesis of natural products and pharmaceuticals (Smith, El‐Hiti, & Hegazy, 2010). This highlights the compound's potential in facilitating the synthesis of complex organic molecules through selective lithiation and subsequent reactions with electrophiles.
Pharmaceutical Applications
Derivatives of tetrahydroquinoline, which share structural similarity with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, have been explored for their antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones and evaluated their antimicrobial and antitubercular properties, demonstrating the potential of such compounds in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014). This suggests the importance of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide derivatives in developing new therapeutics.
Material Science and Catalysis
In material science and catalysis, the structural motifs of tetrahydroquinoline derivatives offer unique properties for catalytic applications. Manoharan and Jeganmohan (2018) reported on the use of benzamides with alkynes in the presence of a cobalt catalyst, leading to isoquinolone derivatives with the release of hydrogen (Manoharan & Jeganmohan, 2018). This illustrates the potential of such compounds in facilitating environmentally friendly catalytic processes.
将来の方向性
The future research directions for “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and environmentally friendly synthesis methods .
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs, a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinoline analogs, are known to interact with their targets to exert biological activities .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-10-13(7-8-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHABLJFSAMQWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


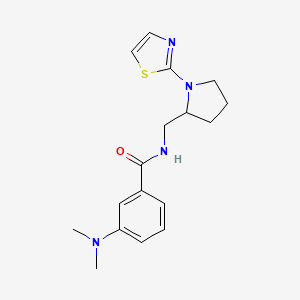
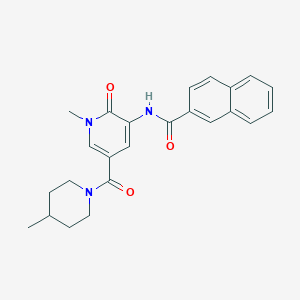
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)
![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)
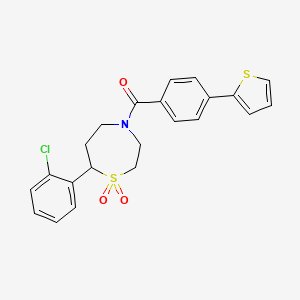


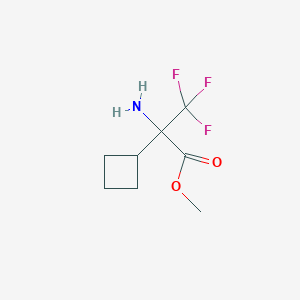

![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)
